2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine is an organic compound with the molecular formula C9H8F5NO. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl phenyl sulfone.
Amination: The resulting intermediate undergoes reductive amination to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro and trifluoromethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenyl oxides, while reduction may produce simpler amines .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets. The difluoro and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. These groups can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid
- 2-(4-(Trifluoromethoxy)phenyl)ethanamine
- 2,2,2-Trifluorodiazoethane
Uniqueness
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and chemical reactivities .
Eigenschaften
Molekularformel |
C9H8F5NO |
---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2 |
InChI-Schlüssel |
JFJRKOQOCWZGCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.